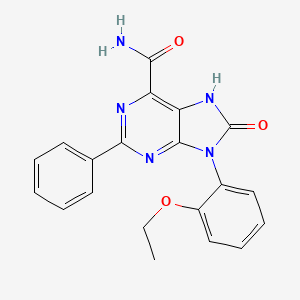

9-(2-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(2-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative characterized by a 2-ethoxyphenyl group at position 9, a phenyl group at position 2, and a carboxamide moiety at position 4. Its molecular formula is C₂₀H₁₆FN₅O₃, with a molecular weight of 393.37 g/mol (CAS: 900010-96-0) . The compound is commercially available for research purposes, with purity ≥90% and pricing ranging from $402/mg (1 mg) to $595/mg (25 mg) .

Properties

IUPAC Name |

9-(2-ethoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-2-28-14-11-7-6-10-13(14)25-19-16(23-20(25)27)15(17(21)26)22-18(24-19)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYWMBNDUVMRKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substitution at Position 2

- The target compound’s 2-phenyl group contrasts with analogs bearing methyl (e.g., 2-methyl in ), bromophenyl (e.g., ), or methoxy-substituted aryl groups (e.g., ).

- Bulky substituents like phenyl or bromophenyl may enhance target binding affinity through π-π stacking, while smaller groups (methyl) reduce steric hindrance .

Substitution at Position 9

- The 2-ethoxyphenyl group in the target compound differs from analogs with 4-methylphenyl (), 4-methoxyphenyl (), or fused heterocycles (e.g., dioxaindan in ).

- Ethoxy groups at the ortho position (as in the target compound) may introduce steric effects or alter electronic properties compared to para-substituted analogs .

Carboxamide at Position 6

- The carboxamide moiety is conserved across all analogs, suggesting its critical role in hydrogen bonding or interactions with enzymatic active sites .

Physicochemical and Pharmacokinetic Implications

- Molecular Weight and Solubility: The target compound (MW 393.37) is heavier than the 2-methyl analog (MW 283.29) but lighter than bromophenyl (440.2) or dioxaindan derivatives (449.4) .

- Polarity : Methoxy and hydroxyl groups (e.g., ) increase polarity, enhancing aqueous solubility compared to ethoxy or bromine substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9-(2-ethoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with purine core formation followed by substitution of aromatic groups. Key steps include:

- Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) under inert atmospheres .

- Oxidation/Reduction : Controlled use of agents like KMnO₄ or NaBH₄ to modify functional groups .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysts : Pd-based catalysts improve cross-coupling efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., ethoxyphenyl proton shifts at δ 6.8–7.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₂₀H₁₆FN₅O₃, MW 393.37) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between purine core and aryl groups) .

Q. How does the compound’s solubility profile affect experimental design in biological assays?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mM), poorly in aqueous buffers (<1 mM). Use DMSO stocks (<0.1% v/v) to avoid cytotoxicity .

- Formulation : Micellar encapsulation (e.g., PEG-PLGA nanoparticles) improves bioavailability in in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

- Methodological Answer :

- Target Profiling : Use kinase/COX inhibition assays to identify primary targets (e.g., IC₅₀ values for COX-2 inhibition vs. kinase selectivity panels) .

- Structural Analog Comparison : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) using SAR tables (see Table 1) .

- Dose-Response Studies : Validate activity across multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to rule out cell-type specificity .

Q. What experimental strategies mitigate stability issues during long-term storage or under physiological conditions?

- Methodological Answer :

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ethoxy group) .

- Lyophilization : Stabilize as a lyophilized powder under argon to prevent oxidation .

Q. How can molecular modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses with COX-2 or kinase ATP-binding pockets (e.g., hydrogen bonding with purine N7) .

- QM/MM Calculations : Optimize substituent electronic effects (e.g., electron-withdrawing groups improve π-π stacking with aromatic residues) .

Q. What methodologies address low synthetic yields in scale-up processes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.